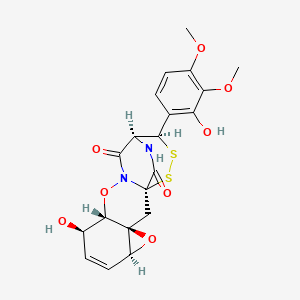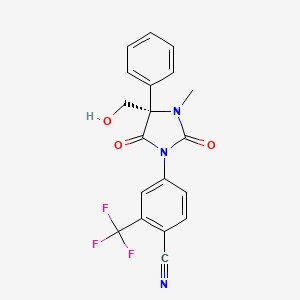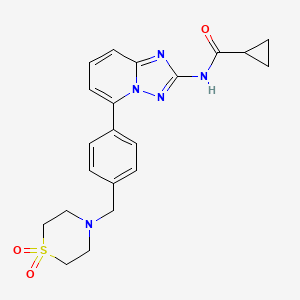![molecular formula C21H31NO2 B607714 (3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 2089238-18-4](/img/structure/B607714.png)
(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Descripción general
Descripción
This usually involves identifying the compound’s IUPAC name, its common name if available, and its classification (e.g., steroid, alkaloid, etc.).
Synthesis Analysis
This involves detailing the steps, reagents, and conditions needed to synthesize the compound from readily available starting materials.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its stereochemistry. Techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant or a product.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
Ketuly et al. (2010) studied the crystal structure of a similar compound, providing insights into the molecular interactions and conformation of steroidal derivatives. This research can be applied to understand the structural properties of the given compound (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Zhou et al. (2015) examined the crystal structure of another steroidal compound, revealing key details about the stereochemistry and potential intermolecular interactions relevant to steroidal research (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Steroidal Derivatives and Biological Activity
Djigoué et al. (2012) studied two androsterone derivatives, highlighting the impact of steroidal shapes and extra ring conformations on biological activity. This can provide a framework for understanding the bioactivity of the target compound (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Zhang et al. (2012) isolated a cardiac aglycone from traditional Chinese medicine, demonstrating the therapeutic potential of structurally similar compounds (Zhang, Bao, Wu, Yu, & Li, 2012).
Nanotechnology and Steroidal Hormones
- Морозов et al. (2015) used cryosynthesis to create nanoparticles of a steroidal hormone, illustrating the potential of nanotechnology in enhancing the properties and applications of steroidal compounds (Морозов, Чистяков, Утехина, Астахова, Гончаров, Сергеева, & Сергеев, 2015).
Antimicrobial and Antitumor Activities
Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of sodium deoxycholate, which showed antimicrobial and antitumor activities, suggesting possible biomedical applications for structurally similar compounds (Shaheen, Ali, Rosario, & Shah, 2014).
Skariyachan et al. (2011) explored herbal therapeutics against MRSA infections, identifying the potential of certain steroidal components in combating bacterial resistance, which could be relevant for derivatives of the given compound (Skariyachan, Krishnan, Siddapa, Salian, Bora, & Sebastian, 2011).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, as well as appropriate safety precautions.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic methods, potential applications, etc.
Please note that the availability of this information can vary depending on how much research has been done on the specific compound. If you have a different compound or a more specific question about this compound, feel free to ask!
Propiedades
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-4-21(23)12-11-19(2)14(13-21)5-6-15-16-7-8-18(22-24)20(16,3)10-9-17(15)19/h1,14-17,23-24H,5-13H2,2-3H3/b22-18-/t14-,15-,16-,17-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIBGVYTWNPLPN-DVDSCGHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=NO)C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]\4([C@H]3CC/C4=N/O)C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91827435 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)
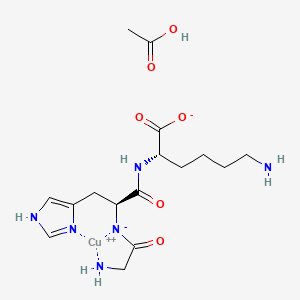
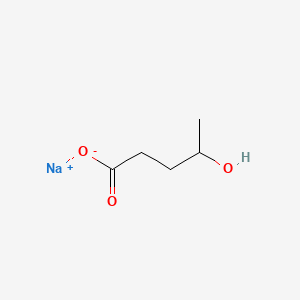
![3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid](/img/structure/B607635.png)
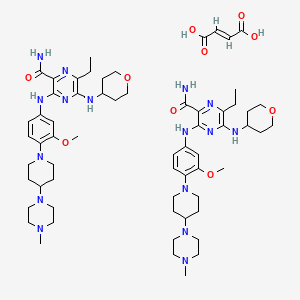
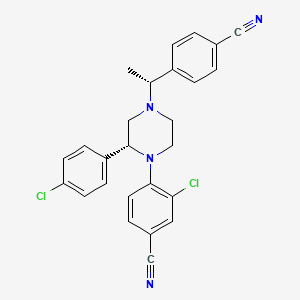
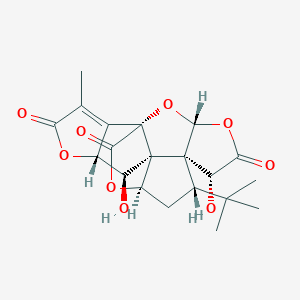
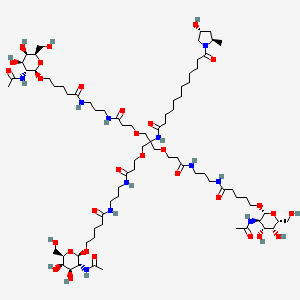

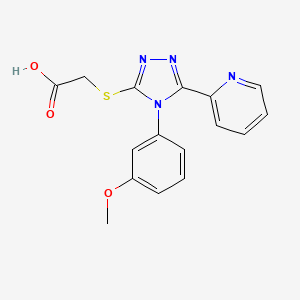
![2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B607647.png)
